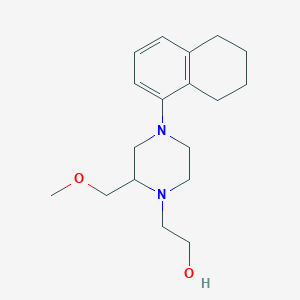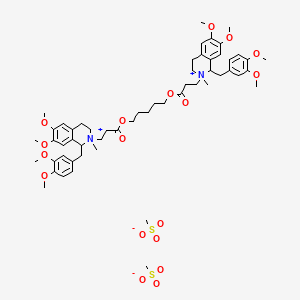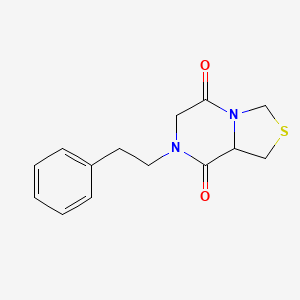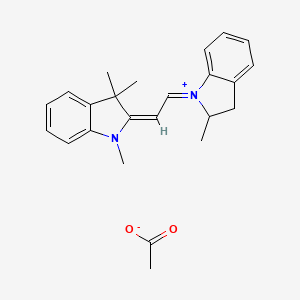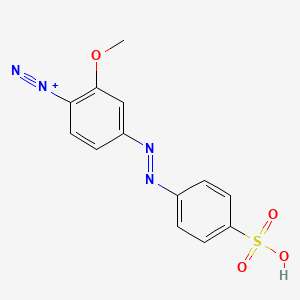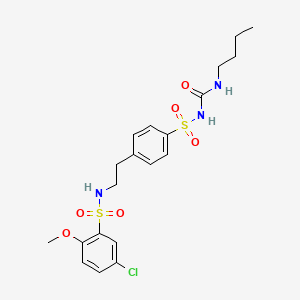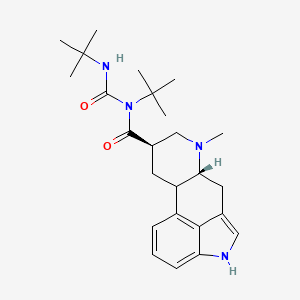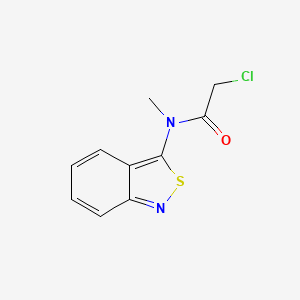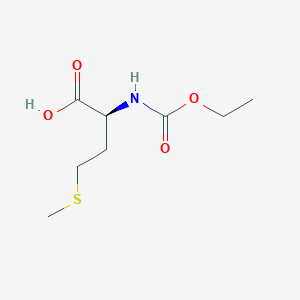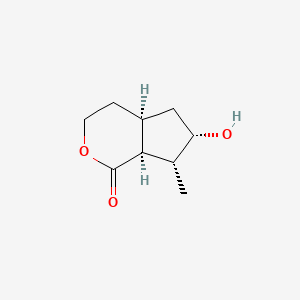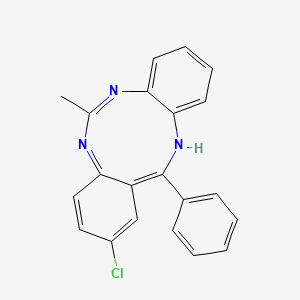
Einecs 286-876-7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Einecs 286-876-7 involves multiple steps, starting with the preparation of the azo compound through diazotization and coupling reactions. The reaction conditions typically include acidic or basic environments, controlled temperatures, and specific catalysts to facilitate the formation of the azo linkage.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors, precise control of reaction parameters, and purification steps to ensure the quality and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Einecs 286-876-7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can break the azo linkage, leading to the formation of amines.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions vary depending on the desired reaction, including temperature, pH, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfonic acids, while reduction can produce aromatic amines.
Wissenschaftliche Forschungsanwendungen
Einecs 286-876-7 has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed in biochemical assays and as a staining agent.
Medicine: Investigated for potential therapeutic properties and drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Einecs 286-876-7 involves its interaction with specific molecular targets. The compound’s effects are mediated through pathways that include binding to proteins or enzymes, altering their activity, and influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[4-[[1-[[(2-methoxy-5-sulphophenyl)amino]carbonyl]-2-oxopropyl]azo]phenyl]-6-methylbenzothiazole-7-sulphonic acid
- 2-[4-[[1-[[(2-methoxy-5-sulphophenyl)amino]carbonyl]-2-oxopropyl]azo]phenyl]-6-methylbenzothiazole-7-sulphonic acid, potassium salt
Uniqueness
Einecs 286-876-7 is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its combination of functional groups allows for versatile reactivity and applications in various fields, setting it apart from similar compounds.
Eigenschaften
CAS-Nummer |
85392-18-3 |
|---|---|
Molekularformel |
C34H41N5Na2O12S3 |
Molekulargewicht |
853.9 g/mol |
IUPAC-Name |
disodium;1-[bis(2-hydroxypropyl)amino]propan-2-ol;2-[4-[[1-(2-methoxy-5-sulfonatoanilino)-1,3-dioxobutan-2-yl]diazenyl]phenyl]-6-methyl-1,3-benzothiazole-7-sulfonate |
InChI |
InChI=1S/C25H22N4O9S3.C9H21NO3.2Na/c1-13-4-10-18-22(23(13)41(35,36)37)39-25(27-18)15-5-7-16(8-6-15)28-29-21(14(2)30)24(31)26-19-12-17(40(32,33)34)9-11-20(19)38-3;1-7(11)4-10(5-8(2)12)6-9(3)13;;/h4-12,21H,1-3H3,(H,26,31)(H,32,33,34)(H,35,36,37);7-9,11-13H,4-6H2,1-3H3;;/q;;2*+1/p-2 |
InChI-Schlüssel |
WHCWECLYBXCJOF-UHFFFAOYSA-L |
Kanonische SMILES |
CC1=C(C2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N=NC(C(=O)C)C(=O)NC4=C(C=CC(=C4)S(=O)(=O)[O-])OC)S(=O)(=O)[O-].CC(CN(CC(C)O)CC(C)O)O.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


